molecular formula C12H10O7S2 B14305519 3-Phenoxybenzene-1,2-disulfonic acid CAS No. 119560-07-5

3-Phenoxybenzene-1,2-disulfonic acid

Cat. No.: B14305519
CAS No.: 119560-07-5
M. Wt: 330.3 g/mol
InChI Key: NHWJLCJXIBETKO-UHFFFAOYSA-N
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Description

3-Phenoxybenzene-1,2-disulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It features a benzene ring substituted with a phenoxy group and two sulfonic acid groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxybenzene-1,2-disulfonic acid typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of phenoxybenzene using sulfur trioxide or oleum as the sulfonating agent. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of sulfonic acid groups at the desired positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Phenoxybenzene-1,2-disulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenoxybenzene-1,2-disulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenoxybenzene-1,2-disulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid groups can form strong ionic interactions with positively charged sites on proteins, influencing their activity and function. Additionally, the phenoxy group can participate in hydrophobic interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenoxybenzene-1,4-disulfonic acid
  • 3-Phenoxybenzene-1,3-disulfonic acid
  • 3-Phenoxybenzene-2,4-disulfonic acid

Comparison

Compared to its analogs, 3-Phenoxybenzene-1,2-disulfonic acid is unique due to the specific positioning of the sulfonic acid groups, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and physical properties, making this compound particularly valuable for certain applications .

Properties

CAS No.

119560-07-5

Molecular Formula

C12H10O7S2

Molecular Weight

330.3 g/mol

IUPAC Name

3-phenoxybenzene-1,2-disulfonic acid

InChI

InChI=1S/C12H10O7S2/c13-20(14,15)11-8-4-7-10(12(11)21(16,17)18)19-9-5-2-1-3-6-9/h1-8H,(H,13,14,15)(H,16,17,18)

InChI Key

NHWJLCJXIBETKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=CC=C2)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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